molecular formula C17H18Cl2N4O3 B2546836 (2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1020978-86-2

(2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2546836
CAS No.: 1020978-86-2
M. Wt: 397.26
InChI Key: SUBULUGPNNMITE-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18Cl2N4O3 and its molecular weight is 397.26. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds related to "(2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone" have been synthesized and evaluated for their potential antimicrobial and anticancer properties. For instance, novel pyrazole derivatives exhibiting potent antimicrobial and higher anticancer activity than reference drugs such as doxorubicin have been developed (Hafez, Al-Hussain, & El-Gazzar, 2016). Additionally, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Structural and Electronic Properties

The structural and electronic properties of related anticonvulsant drugs have been studied, providing insights into the potential interaction mechanisms with biological targets. Crystal structures and molecular orbital calculations of substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines suggest limited inclination of phenyl rings and marked delocalization of lone pairs, critical for their anticonvulsant activity (Georges, Vercauteren, Evrard, & Durant, 1989).

Synthesis and Characterization

Synthetic methodologies for creating compounds with similar structural motifs have been extensively explored. For example, linear synthesis strategies have been employed to create potential therapeutic agents featuring sulfonyl and piperazinyl moieties (Abbasi et al., 2019). These synthetic approaches highlight the versatility and adaptability of chemical frameworks for generating compounds with desired biological activities.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O3/c1-25-15-10-14(20-17(21-15)26-2)22-5-7-23(8-6-22)16(24)12-4-3-11(18)9-13(12)19/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBULUGPNNMITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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